2,3,4,5,6-Pentachlorotriphenylmethanol
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Overview
Description
2,3,4,5,6-Pentachlorotriphenylmethanol is an organic compound characterized by the presence of five chlorine atoms attached to a triphenylmethanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentachlorotriphenylmethanol typically involves the chlorination of triphenylmethanol. The process begins with the preparation of triphenylmethanol, which can be synthesized by reacting triphenylmethyl bromide with water or by oxidizing triphenylmethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of chlorinating agents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentachlorotriphenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted triphenylmethanol derivatives .
Scientific Research Applications
2,3,4,5,6-Pentachlorotriphenylmethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentachlorotriphenylmethanol involves its interaction with specific molecular targets and pathways. The compound can form stable carbocations, which can interact with various biological molecules, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve disruption of cellular processes and induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Triphenylmethanol: A parent compound with similar structure but without chlorine atoms.
Pentachlorobiphenyl: Another chlorinated aromatic compound with similar chemical properties.
Pentachloropyridine: A perhalogenated compound used in organic synthesis.
Properties
CAS No. |
6782-82-7 |
---|---|
Molecular Formula |
C19H11Cl5O |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl)-diphenylmethanol |
InChI |
InChI=1S/C19H11Cl5O/c20-14-13(15(21)17(23)18(24)16(14)22)19(25,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,25H |
InChI Key |
PCBLIARMTMXZLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
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